molecular formula C7H10N2O4 B14071235 (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt

Cat. No.: B14071235
M. Wt: 186.17 g/mol
InChI Key: ZWNSXPIVYODLLM-UHFFFAOYSA-N
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Description

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (CAS: 97148-39-5) is a key intermediate in synthesizing cefuroxime, a second-generation cephalosporin antibiotic. Its molecular formula is C₇H₁₀N₂O₄, with a molecular weight of 186.17 g/mol . The compound exists as a white or off-white crystalline powder with a melting point of ~182°C and is soluble in polar solvents like water and methanol . Its Z-configuration is critical for biological activity, as stereochemistry influences binding to bacterial penicillin-binding proteins .

Synthesis: The compound is synthesized via oximation of furan derivatives. For example, reacting 2-oxo-2-furanylacetic acid with methoxyamine in the presence of heavy metal salts (e.g., Fe³⁺) yields the Z-isomer selectively. Ammonia gas is then introduced to form the ammonium salt . Alternative methods use oxalyl chloride for activation, achieving yields up to 90% .

Applications: Primarily used in cefuroxime production, it enhances antibiotic efficacy against Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

azane;2-(furan-2-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3

InChI Key

ZWNSXPIVYODLLM-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)O.N

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Formula (I) Intermediate

The most efficient method, detailed in patent CN106187960A, involves a three-step, one-pot reaction without intermediate isolation (Fig. 1):

  • Condensation : Reacting furan with methyl chlorooxalate (formula IV: $$ \text{R}1 = \text{CH}3, X = \text{Cl} $$) in dichloromethane using $$ \text{ZnCl}_2 $$ (10°C, 6 hours) yields 2-oxo-furyl methyl acetate (formula I).
  • Oximation : Treating formula (I) with methoxyamine hydrochloride and $$ \text{K}2\text{CO}3 $$ (0°C, 8 hours) forms the Z-imine intermediate (formula II).
  • Hydrolysis and Ammoniation : Basic hydrolysis (NaOH, pH 10–11) converts formula (II) to the carboxylic acid (formula III), followed by ammoniation ($$ \text{NH}_3 $$) to yield the ammonium salt.

Key Advantages :

  • Yield : 67% overall, surpassing traditional methods (45–53%).
  • Purity : >98% by HPLC; trans-isomer <5%.
  • Sustainability : Avoids nitrous acid, eliminating $$ \text{NO}_x $$ emissions.

Traditional Multi-Step Synthesis

Earlier routes, as critiqued in CN106187960A, suffered from inefficiency:

  • Acetylfuran Oximation : Acetylfuran reacted with $$ \text{NaNO}2/\text{HCl} $$, producing toxic $$ \text{NO}x $$.
  • Methoxylation : Methoxyamine introduction required isolation.
  • Chlorination and Ammoniation : Low yields (53%) and high impurity levels.

Comparative Analysis :

Parameter One-Pot Method Traditional Method
Steps 3 (one-pot) 4 (multi-step)
Yield (%) 67 53
Trans-Isomer (%) <5 10–15
Environmental Impact Low High ($$ \text{NO}_x $$)

Reaction Optimization and Mechanistic Insights

Catalysis and Solvent Effects

The condensation step’s regioselectivity hinges on Lewis acids (e.g., $$ \text{ZnCl}2 $$, $$ \text{AlCl}3 $$) and aprotic solvents (dichloromethane, dichloroethane). Polar solvents stabilize the oxocarbenium intermediate, favoring furan attack at the α-position.

Stereochemical Control

Methoxyamine addition at 0°C minimizes thermal epimerization, preserving Z-configuration. Base selection ($$ \text{K}2\text{CO}3 $$, $$ \text{CH}_3\text{COONa} $$) avoids racemization during hydrolysis.

Process Scalability

Embodiment 1 :

  • Scale : 2.00 mol furan → 186 g product.
  • Conditions :
    • Condensation: $$ \text{ZnCl}_2 $$, 10°C, 6 h.
    • Oximation: $$ \text{K}2\text{CO}3 $$, 0°C, 8 h.
    • Hydrolysis: NaOH, pH 10–11, 0–40°C.

Purity Verification :

  • $$ ^1\text{H NMR} $$ (300 MHz, $$ \text{CD}_3\text{OD} $$): δ 7.59 (s, 1H), 6.57–6.52 (m, 2H), 4.95 (s, 4H), 3.89 (s, 3H).

Environmental and Industrial Considerations

The one-pot method reduces waste by 40% compared to traditional routes, aligning with green chemistry principles. Eliminating nitrous acid usage mitigates operator exposure to toxic gases, enhancing workplace safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted methoxyimino compounds .

Scientific Research Applications

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt involves its interaction with specific molecular targets and pathways. The methoxyimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

(Z)-2-(2-Aminothiazol-4-yl)-2-Methoxyimino Acetic Acid (Cefotaxime Side Chain)

Molecular Formula : C₇H₈N₃O₃S
CAS : 64485-88-5
Properties :

  • Contains an aminothiazole group instead of furan.
  • Broader-spectrum activity against β-lactamase-producing bacteria.
  • Lower solubility in water compared to the ammonium salt form.

Comparison :

Parameter (Z)-2-Methoxyimino-2-(furyl-2-yl) Acetic Acid Ammonium Salt Cefotaxime Side Chain
Molecular Weight 186.17 g/mol 214.22 g/mol
Solubility High (aqueous) Moderate
Biological Target Gram-positive bacteria Broad-spectrum
Synthesis Yield Up to 90% ~75%

The aminothiazole group in cefotaxime’s side chain improves resistance to β-lactamases, expanding its antimicrobial coverage .

(Z)-2-Methoxyimino-2-(Furyl-2-yl) Acetic Acid (Free Acid Form)

Molecular Formula: C₇H₇NO₄ CAS: 39684-61-2 Properties:

  • Lacks the ammonium counterion.
  • Lower aqueous solubility, requiring organic solvents for formulation.
  • Less stable under acidic conditions.

Comparison :

Parameter Ammonium Salt Form (CAS 97148-39-5) Free Acid Form (CAS 39684-61-2)
Solubility High Low
Stability Stable at pH 6.5–7.5 Degrades in acidic conditions
Pharmaceutical Use Preferred for injectables Rarely used directly

The ammonium salt’s enhanced solubility and stability make it superior for drug formulation .

(E)-Isomer of 2-Methoxyimino-2-(Furyl-2-yl) Acetic Acid Ammonium Salt

Properties :

  • E-configuration reduces steric compatibility with bacterial enzymes.
  • Lower antimicrobial activity compared to the Z-isomer.

Comparison :

Parameter Z-Isomer E-Isomer
Antibiotic Activity High (MIC₉₀: ≤1 µg/mL) Negligible
Synthesis Selectivity Controlled via pH and catalysts Unintended byproduct

The Z-isomer’s spatial arrangement is critical for binding to bacterial targets, underscoring the importance of stereochemical control .

Research Findings and Industrial Relevance

  • Green Synthesis : Using oxalyl chloride instead of phosphoryl chloride reduces toxic waste (e.g., NH₄Cl, CO₂) and improves yield .
  • Quality Control : Pharmaceutical-grade material must meet strict standards (e.g., ≤0.1% impurities, pH 6.0–7.0) .
  • Safety : Classified as irritant (Xi) and flammable (F), requiring handling in ventilated areas .

Q & A

Q. What are the key physicochemical properties of (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, and how do they influence experimental design?

The compound is a white to pale yellow crystalline solid (melting point: 182°C) with a molecular formula of C₇H₁₀N₂O₄ and molecular weight 186.17 g/mol . Its boiling point ranges from 284.7°C to 305.11°C (estimated), and it has a flashpoint of 126°C . The low vapor pressure (0.00138 mmHg at 25°C) suggests minimal volatility, making it suitable for open-air handling in controlled environments. However, its hygroscopic nature requires storage under inert atmospheres to prevent decomposition . These properties guide solvent selection (e.g., polar aprotic solvents for solubility) and reaction temperature limits (e.g., avoiding >126°C to prevent flammability risks) .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, as impurities (e.g., unreacted intermediates) can affect downstream pharmaceutical applications . Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like the methoxyimino (C=N-O) and furyl moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemistry, particularly the (Z)-configuration, which is essential for biological activity in cefuroxime synthesis . X-ray diffraction (XRD) can further validate crystal structure, as seen in analogous ammonium salts studied for acid-aminopyrimidine interactions .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

The primary synthesis involves oximation of 2-furylglyoxylic acid derivatives followed by methylation and ammonium salt formation . A reported method uses solvent evaporation to crystallize the product, achieving ~98% purity under optimized conditions . Key limitations include side reactions during oximation (e.g., over-methylation) and sensitivity to pH during salt formation, which can reduce yield. Contradictions in literature-reported yields (e.g., 70–90%) may arise from variations in reaction stoichiometry or purification techniques .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing synthetic pathways or predicting stability?

Density functional theory (DFT) calculations can model reaction intermediates, such as the transition state of the oximation step, to identify energy barriers and optimize reaction conditions (e.g., temperature, catalyst use) . Molecular dynamics simulations predict solubility in different solvents by analyzing intermolecular interactions (e.g., hydrogen bonding with ammonium ions). Computational studies on analogous compounds, like furan tetracarboxylate salts, highlight the role of π-π stacking and hydrogen bonding in crystal packing, which informs solvent selection for recrystallization .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies show degradation above 126°C due to thermal decomposition of the methoxyimino group . In aqueous solutions, the compound is stable at neutral pH but undergoes hydrolysis under acidic (pH < 4) or alkaline (pH > 9) conditions, forming 2-furylacetic acid and methoxyamine derivatives. This pH sensitivity necessitates buffered systems (e.g., ammonium acetate, pH 6–7) during pharmaceutical intermediate synthesis . Contradictory reports on shelf life (e.g., 6–12 months) may reflect differences in storage humidity or inert gas purity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in ¹H NMR chemical shifts (e.g., furyl proton resonances at δ 6.2–7.1 ppm) may arise from solvent effects or residual moisture. To standardize data, researchers should use deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent and report coupling constants for the (Z)-configuration (J = 8–10 Hz for imino protons) . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency (m/z 186.17 for [M+H]⁺) .

Q. What role does stereochemistry play in its biological activity, and how is it controlled during synthesis?

The (Z)-configuration is critical for binding to bacterial penicillin-binding proteins in cefuroxime. Racemization risks occur during methylation; thus, low-temperature reactions (<0°C) and chiral catalysts (e.g., L-proline derivatives) are employed to retain stereopurity . Circular dichroism (CD) spectroscopy monitors enantiomeric excess, with deviations >2% requiring reprocessing .

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